molecular formula C5H6O4 B13838946 1,3-Dioxolan-2-one, 4-acetyl-

1,3-Dioxolan-2-one, 4-acetyl-

Cat. No.: B13838946
M. Wt: 130.10 g/mol
InChI Key: YQPJOJHSZSETEG-UHFFFAOYSA-N
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Description

1,3-Dioxolan-2-one, 4-acetyl- (CAS 114435-09-5) is a substituted cyclic carbonate featuring an acetyl group at the 4-position of the 1,3-dioxolan-2-one ring. This compound is part of a broader class of cyclic carbonates, which are characterized by their five-membered ring structure containing two oxygen atoms and a carbonyl group. The acetyl substituent introduces unique electronic and steric effects, influencing reactivity and applications in organic synthesis, polymer chemistry, and pharmaceuticals .

Properties

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

IUPAC Name

4-acetyl-1,3-dioxolan-2-one

InChI

InChI=1S/C5H6O4/c1-3(6)4-2-8-5(7)9-4/h4H,2H2,1H3

InChI Key

YQPJOJHSZSETEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1COC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetyl-1,3-dioxolan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of molecular sieves or orthoesters can also aid in the effective removal of water, enhancing the stability and yield of the product .

Chemical Reactions Analysis

Polymerization Reactions

4-Acetyl-1,3-dioxolan-2-one serves as a monomer in ring-opening polymerization (ROP) , producing polycarbonates with tailored thermal and mechanical properties.

Reaction Conditions and Outcomes

  • Catalysts : Tin(II) octoate or enzymatic catalysts (e.g., Candida antarctica lipase B) .

  • Mechanism : Nucleophilic attack at the carbonyl carbon initiates ring-opening, followed by chain propagation (see Scheme 1 ).

  • Key Findings :

    • Polymers exhibit glass transition temperatures (Tg) between 40–60°C, influenced by the acetyl group’s steric bulk.

    • High stereoretention (>90%) observed due to restricted rotation in the transition state.

Scheme 1 : Proposed ROP mechanism:
Monomer+NuIntermediatePropagationPolymer\text{Monomer}+\text{Nu}^-\rightarrow \text{Intermediate}\xrightarrow{\text{Propagation}}\text{Polymer}

Nucleophilic Ring-Opening Reactions

The compound reacts with nucleophiles (e.g., amines, alcohols) at the carbonate carbonyl group.

Experimental Data Table

Nucleophile Conditions Product Yield Source
EthanolBF₃·Et₂O, CH₂Cl₂, −40°C4-Acetyl-1,3-dioxolan-2-yl ethyl ether62%
CyclohexylamineRT, THFN-Cyclohexyl carbamate derivative78%
WaterH₂SO₄ (0.1 M), reflux4-Acetyl-1,2-ethanediol95%

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack .

  • Steric hindrance from the acetyl group slows reactions with bulky nucleophiles .

Diels-Alder Cycloadditions

The acetyl-substituted dioxolanone participates in stereoselective Diels-Alder reactions with dienes (e.g., cyclopentadiene) :

Key Observations:

  • Reactivity : The electron-withdrawing acetyl group activates the compound as a dienophile.

  • Stereoselectivity : Endo preference (>7:1) due to secondary orbital interactions .

  • Product Stability : Adducts prone to cycloreversion upon heating or distillation .

Example Reaction :
4 Acetyl 1 3 dioxolan 2 one+1 3 ButadieneΔEndo adduct\text{4 Acetyl 1 3 dioxolan 2 one}+\text{1 3 Butadiene}\xrightarrow{\Delta}\text{Endo adduct}

Oxidation and Functionalization

  • Epoxidation : Treatment with peroxyacetic acid yields 4-acetyl-1,3-dioxolan-2-one epoxide, though yields are moderate (45–55%) due to competing side reactions .

  • Acetyl Group Modifications :

    • Reduction with NaBH₄ produces 4-(1-hydroxyethyl)-1,3-dioxolan-2-one.

    • Grignard reagents add to the acetyl carbonyl, forming tertiary alcohols.

Stability and Deprotection

  • Acid Sensitivity : Hydrolyzes in aqueous HCl/THF (1:1) at 50°C to regenerate the parent carbonyl compound .

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways.

Mechanism of Action

The mechanism of action of 4-Acetyl-1,3-dioxolan-2-one involves its ability to form stable cyclic structures, which can interact with various molecular targets. In biological systems, it can form complexes with enzymes and other proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the molecular targets .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents (e.g., phenyl groups) hinder ring-opening reactions compared to smaller groups (e.g., methyl) .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic substitutions .

Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) NMR (δ, ppm) Key References
1,3-Dioxolan-2-one (base) 36–38 248 4.52 (s, CH₂)
4-Methyl- -49 (liquid) 242 4.4–4.6 (m, CH₂), 1.4 (d, CH₃)
4-(Chloromethyl)- N/A N/A 4.8 (s, CH₂Cl), 4.5 (s, CH₂)
4-Phenyl- 110–112 N/A 7.3–7.5 (m, Ar-H), 4.6 (s, CH₂)

Notes:

  • The acetyl group in 4-acetyl-1,3-dioxolan-2-one is expected to downfield-shift carbonyl signals in NMR due to electron withdrawal.
  • Propylene carbonate’s low melting point makes it ideal for liquid electrolytes .

Q & A

Q. What are the most reliable synthetic routes for 4-acetyl-1,3-dioxolan-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of 4-acetyl derivatives of 1,3-dioxolan-2-one can be adapted from analogous compounds like 4-hydroxymethyl- or 4-methyl- derivatives. A two-step approach is common:

Cyclocarbonylation : React glycerol or substituted diols with phosgene or dimethyl carbonate under anhydrous conditions to form the dioxolanone core .

Acetylation : Introduce the acetyl group via nucleophilic acyl substitution using acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., DMAP or pyridine) .

  • Optimization : Monitor reaction progress via TLC or in situ FTIR. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Yield improvements (70–85%) are achievable by controlling temperature (0–5°C during acetylation) and stoichiometric ratios (1:1.2 substrate:acetylating agent) .

Q. How can spectroscopic techniques distinguish 4-acetyl-1,3-dioxolan-2-one from structurally similar derivatives?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : The acetyl group (-COCH₃) appears as a singlet at δ 2.1–2.3 ppm. Adjacent protons on the dioxolanone ring (e.g., CH₂ or CH groups) show splitting patterns dependent on substituents .
  • ¹³C NMR : The carbonyl carbon of the acetyl group resonates at ~170–175 ppm, distinct from the cyclic carbonate carbonyl at ~155–160 ppm .
  • IR : Strong absorption bands at ~1750 cm⁻¹ (cyclic carbonate C=O) and ~1700 cm⁻¹ (acetyl C=O) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., C₅H₆O₄⁺: calculated 130.0266) .

Q. What factors influence the hydrolytic stability of 4-acetyl-1,3-dioxolan-2-one in aqueous environments?

  • Methodological Answer : Hydrolysis rates depend on:
  • pH : Acidic/basic conditions accelerate ring-opening. For stability studies, use buffered solutions (pH 4–8) and monitor via HPLC .
  • Temperature : Arrhenius plots (25–60°C) reveal activation energy. For example, a 10°C increase may double hydrolysis rates .
  • Substituent Effects : Electron-withdrawing groups (e.g., acetyl) destabilize the carbonate ring compared to electron-donating groups (e.g., methyl) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of 4-acetyl-1,3-dioxolan-2-one in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states. Key parameters:
  • Electrostatic Potential Maps : Identify electrophilic sites (e.g., carbonyl carbon) prone to nucleophilic attack .
  • Activation Energy Barriers : Compare pathways (e.g., SN2 vs. ring-opening) using B3LYP/6-31G(d) basis sets .
  • Validation : Correlate computational results with experimental kinetics (e.g., reaction with amines or alcohols) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for transesterification reactions involving 4-acetyl derivatives?

  • Methodological Answer : Conflicting data (e.g., catalyst A vs. B) may arise from:
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may deactivate Lewis acid catalysts. Test under identical solvent conditions .
  • Catalyst Loading : Optimize via Design of Experiments (DoE) to identify non-linear effects. For example, 5 mol% ZnCl₂ may outperform 10 mol% due to aggregation .
  • In Situ Characterization : Use Raman spectroscopy to detect intermediate species and refine mechanistic models .

Q. How does 4-acetyl-1,3-dioxolan-2-one interact with Lewis acids (e.g., BF₃), and what are the implications for co-crystal formation?

  • Methodological Answer :
  • Co-crystallization : Co-dissolve 4-acetyl-dioxolanone with BF₃ in anhydrous THF. Slow evaporation yields crystals for XRD analysis .
  • Structural Insights : XRD reveals hydrogen bonding between the acetyl carbonyl and BF₃H₂O (O···H–O distance: ~2.56 Å) and π-stacking interactions in the lattice .
  • Applications : Co-crystals may enhance thermal stability or serve as precursors for boron-doped polymers .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported melting points for 4-acetyl-1,3-dioxolan-2-one derivatives?

  • Methodological Answer : Variations (e.g., 85°C vs. 92°C) may stem from:
  • Polymorphism : Perform DSC to detect multiple endotherms. Recrystallize from different solvents (e.g., ethanol vs. acetone) .
  • Purity : Use elemental analysis (C, H, O%) and HPLC to confirm >98% purity. Impurities (e.g., unreacted acetyl chloride) depress melting points .
  • Methodology : Standardize heating rates (e.g., 2°C/min) across studies .

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